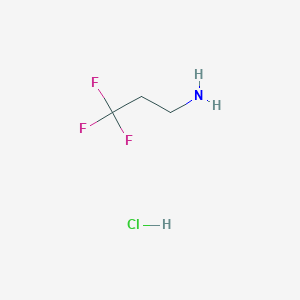![molecular formula C9H12BrN3O B1344431 2-[(2-Bromophenyl)amino]propanohydrazide CAS No. 1396994-66-3](/img/structure/B1344431.png)
2-[(2-Bromophenyl)amino]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)amino]propanohydrazide typically involves the reaction of 2-bromoaniline with propanohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity . Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromophenyl)amino]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines . Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
2-[(2-Bromophenyl)amino]propanohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(2-Bromophenyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can interact with cellular pathways, affecting processes like cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Chlorophenyl)amino]propanohydrazide: Similar structure but with a chlorine atom instead of bromine.
2-[(2-Fluorophenyl)amino]propanohydrazide: Contains a fluorine atom instead of bromine.
2-[(2-Iodophenyl)amino]propanohydrazide: Features an iodine atom in place of bromine.
Uniqueness
2-[(2-Bromophenyl)amino]propanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules . The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens .
Propriétés
IUPAC Name |
2-(2-bromoanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6(9(14)13-11)12-8-5-3-2-4-7(8)10/h2-6,12H,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBOTOALGJGUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)







![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
